molecular formula C10H9N3O6S B14388885 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 89860-80-0

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid

Katalognummer: B14388885
CAS-Nummer: 89860-80-0
Molekulargewicht: 299.26 g/mol
InChI-Schlüssel: WUDRYTIPVTYKLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring substituted with a 2,6-dinitrophenyl group and a carboxylic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,6-dinitroaniline with thiazolidine-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Dinitrophenol: Known for its use in the synthesis of explosives and as a pesticide.

    2,6-Dinitroaniline: Used as an intermediate in the production of dyes and herbicides.

    3,5-Dinitrobenzoic acid: Utilized in analytical chemistry as a reagent.

Uniqueness

3-(2,6-Dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of a thiazolidine ring and dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

89860-80-0

Molekularformel

C10H9N3O6S

Molekulargewicht

299.26 g/mol

IUPAC-Name

3-(2,6-dinitrophenyl)-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C10H9N3O6S/c14-10(15)8-4-20-5-11(8)9-6(12(16)17)2-1-3-7(9)13(18)19/h1-3,8H,4-5H2,(H,14,15)

InChI-Schlüssel

WUDRYTIPVTYKLU-UHFFFAOYSA-N

Kanonische SMILES

C1C(N(CS1)C2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.